molecular formula C15H14N4OS B2405656 3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1798485-09-2

3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2405656
CAS RN: 1798485-09-2
M. Wt: 298.36
InChI Key: ZTVBBOOTLQYZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a thiazole-based molecule. Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for anticonvulsant activity . The structural assignments of the newly synthesized compounds were elucidated on the basis of spectroscopic data and single-crystal X-ray crystallography .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen, which allows the pi (π) electrons to move freely from one bond to other bonds, giving it aromatic ring properties . This aromaticity provides many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Scientific Research Applications

Insecticidal Applications

Research has shown that compounds similar to 3-cyano-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide have been synthesized and evaluated for insecticidal properties. A study by Fadda et al. (2017) synthesized various heterocycles, including thiazole derivatives, and examined their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Properties

Compounds structurally related to this compound have been explored for their antimicrobial properties. Abu-Melha (2013) synthesized compounds with thiazole moieties and evaluated them as antimicrobial agents (Abu-Melha, 2013).

Gelation Properties

Yadav and Ballabh (2020) studied N-(thiazol-2-yl)benzamide derivatives, focusing on their ability to form gels. They specifically investigated the role of methyl functionality and S⋯O interaction in their gelation behavior (Yadav & Ballabh, 2020).

Cancer Research

In the field of cancer research, compounds like this compound have been evaluated for their potential in treating various forms of cancer. For instance, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes with N-(thiazol-2-yl)benzamide derivatives and assessed their anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Chemical Sensing and Detection

The ability of benzamide derivatives to detect chemical substances has been studied. For example, Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamides and demonstrated their potential as colorimetric sensors for fluoride ions (Younes et al., 2020).

Polymer Chemistry

In polymer chemistry, Mallakpour and Ahmadizadegan (2013) reported the synthesis of poly(amide-imide)s using 3,5-diamino-N-(thiazol-2-yl)benzamide, highlighting the potential of such compounds in developing high-performance polymers (Mallakpour & Ahmadizadegan, 2013).

Mechanism of Action

Target of Action

Compounds containing thethiazole and indole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in these diverse biological activities.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests that the compound could have a broad impact on various biochemical pathways.

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

properties

IUPAC Name

3-cyano-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c16-9-11-2-1-3-12(8-11)14(20)18-13-4-6-19(10-13)15-17-5-7-21-15/h1-3,5,7-8,13H,4,6,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVBBOOTLQYZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.